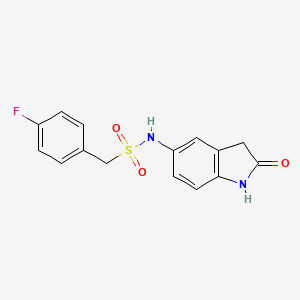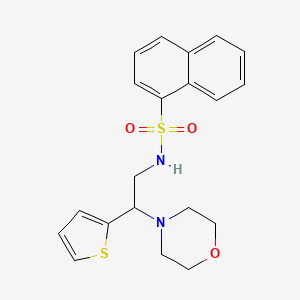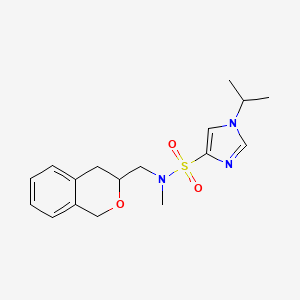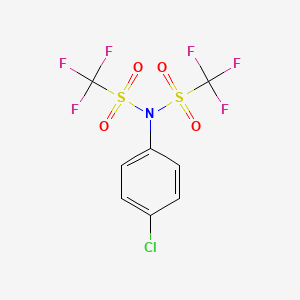
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
Mechanism Of Action
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide inhibits PLD by binding to the catalytic site of the enzyme. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA) and choline. PA is a signaling molecule that regulates various cellular processes, including cell proliferation, differentiation, and survival. 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide inhibits PLD activity by preventing the formation of PA, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide inhibits cell proliferation, migration, and invasion. In neurons, 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide protects against glutamate-induced excitotoxicity and oxidative stress. In immune cells, 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide inhibits cytokine production and T cell activation.
Advantages And Limitations For Lab Experiments
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of PLD, which makes it a useful tool for studying the role of PLD in various cellular processes. It is also cell-permeable and can be used in live-cell imaging experiments. However, 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide has some limitations. It is not suitable for in vivo experiments due to its poor pharmacokinetic properties. It also has off-target effects on other enzymes, such as phosphatidylinositol 4-kinase.
Future Directions
For the use of 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide include studying the role of PLD in autophagy and investigating its use in combination with other drugs for the treatment of diseases.
Synthesis Methods
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-fluorobenzaldehyde, which is then reacted with 2-oxindole to form 4-fluoro-N-(2-oxoindolin-5-yl)benzamide. This intermediate is then reacted with methanesulfonyl chloride to form 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide, which is the final product.
Scientific Research Applications
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide has been extensively used in scientific research to study the role of PLD in various cellular processes. PLD is involved in the regulation of membrane trafficking, signal transduction, and cytoskeletal rearrangement. 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide has been shown to inhibit PLD activity in various cell types, including cancer cells, neurons, and immune cells.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-12-3-1-10(2-4-12)9-22(20,21)18-13-5-6-14-11(7-13)8-15(19)17-14/h1-7,18H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKOWIAKIWKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)
![3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2485260.png)

![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485262.png)
![1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2485265.png)
![6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2485266.png)




![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)

![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)